Callophycoic acid F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

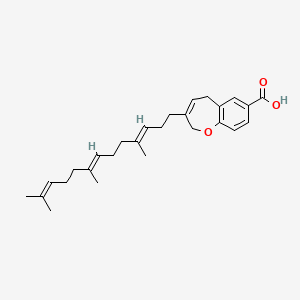

Callophycoic acid F is an organic heterobicyclic compound that is 2,5-dihydro-1-benzoxepine-7-carboxylic acid substituted by a (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl group at position 3. It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a diterpenoid and an organic heterobicyclic compound.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antifungal Activity

Callophycoic acid F has demonstrated significant antifungal properties against marine pathogens. A study indicated that extracts containing callophycoic acids, including F, inhibited the growth of Lindra thalassiae, a pathogenic marine fungus. The average inhibitory concentration (IC50) values were found to be near or below natural concentrations in algal tissues, suggesting efficacy in natural settings .

Antibacterial and Antimalarial Properties

Research has shown that callophycoic acids exhibit antibacterial activity against various human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREF). Additionally, they have shown low micromolar suppression of malarial parasites . These findings support the potential use of this compound in developing new antimicrobial agents.

Anticancer Potential

this compound and its derivatives have been evaluated for their anticancer properties. Studies indicate that these compounds can suppress the growth of human tumor cell lines, highlighting their potential as therapeutic agents in cancer treatment .

Cosmetic Applications

This compound is being explored for its potential use in cosmetic formulations due to its bioactive properties. Its antifungal and antibacterial characteristics make it a valuable ingredient in products aimed at improving skin health and preventing infections. The incorporation of natural compounds like this compound aligns with the growing consumer demand for safe and effective cosmetic products .

Ecological Studies

This compound plays a role in ecological interactions within marine environments. The compound's presence on the surface of algae serves as a chemical defense mechanism against microbial pathogens, illustrating its importance in the survival and health of algal populations . The use of desorption electrospray ionization mass spectrometry (DESI-MS) has provided insights into the spatial distribution of these compounds on algal surfaces, enhancing our understanding of their ecological roles .

Summary Table of Applications

| Application Area | Specific Uses | Findings |

|---|---|---|

| Pharmacology | Antifungal, antibacterial, anticancer | Effective against MRSA, VREF, and malarial parasites |

| Cosmetics | Skin health formulations | Potential as an antimicrobial agent in cosmetic products |

| Ecological Studies | Chemical defenses in marine environments | Inhibits growth of pathogens; important for algal survival |

Case Studies

-

Antifungal Efficacy Study

- Objective: Evaluate the antifungal activity of callophycoic acids against Lindra thalassiae.

- Method: Extracts from Callophycus serratus were tested for inhibitory effects.

- Results: Callophycoic acids showed significant inhibition at concentrations consistent with natural tissue levels.

-

Antibacterial Activity Assessment

- Objective: Investigate the antibacterial properties against MRSA and VREF.

- Method: Bioassays were conducted to assess the minimum inhibitory concentrations.

- Results: Callophycoic acids exhibited low micromolar activity against tested strains.

-

Cosmetic Formulation Development

- Objective: Formulate a skin care product incorporating this compound.

- Method: Stability and efficacy tests were performed on various formulations.

- Results: Formulations containing this compound demonstrated improved antimicrobial properties.

Propiedades

Fórmula molecular |

C27H36O3 |

|---|---|

Peso molecular |

408.6 g/mol |

Nombre IUPAC |

3-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,5-dihydro-1-benzoxepine-7-carboxylic acid |

InChI |

InChI=1S/C27H36O3/c1-20(2)8-5-9-21(3)10-6-11-22(4)12-7-13-23-14-15-24-18-25(27(28)29)16-17-26(24)30-19-23/h8,10,12,14,16-18H,5-7,9,11,13,15,19H2,1-4H3,(H,28,29)/b21-10+,22-12+ |

Clave InChI |

URXNJUNXUWLMAY-KZVLYIKRSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.